Tubulin inhibitor 1
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Overview
Description
Tubulin inhibitor 1 is a chemical compound that targets the tubulin-microtubule system, a critical component in cell division and intracellular transport. By inhibiting the polymerization or depolymerization of microtubules, tubulin inhibitors can disrupt cell division, making them valuable in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tubulin inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary, but it generally includes:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling to form the active inhibitor.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Use of high-yield reactions to minimize waste.
- Implementation of continuous flow chemistry to enhance efficiency.
- Purification steps such as crystallization and chromatography to ensure product purity .
Chemical Reactions Analysis
Types of Reactions: Tubulin inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to enhance activity.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenation or nitration reactions.
Major Products: The major products formed from these reactions include derivatives with enhanced binding affinity and specificity for the tubulin-microtubule system .
Scientific Research Applications
Tubulin inhibitor 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study microtubule dynamics and polymerization.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
Tubulin inhibitor 1 exerts its effects by binding to specific sites on the tubulin protein, preventing the polymerization or depolymerization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The molecular targets include the colchicine binding site, which is crucial for the compound’s inhibitory activity .
Comparison with Similar Compounds
Colchicine: Binds to the same site on tubulin but has different pharmacokinetic properties.
Taxanes: Stabilize microtubules rather than inhibiting their formation.
Vinca Alkaloids: Promote depolymerization of microtubules.
Uniqueness: Tubulin inhibitor 1 is unique in its ability to bind to specific sites on tubulin with high affinity, making it a potent inhibitor of microtubule dynamics. Its distinct binding mechanism and chemical structure set it apart from other tubulin inhibitors .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-1-methyl-3-(3,4,5-trimethoxyphenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-6-27-16-9-7-14(8-10-16)17-13-23(2)22-20(17)15-11-18(24-3)21(26-5)19(12-15)25-4/h7-13H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYCRTNRTJCKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(N=C2C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.